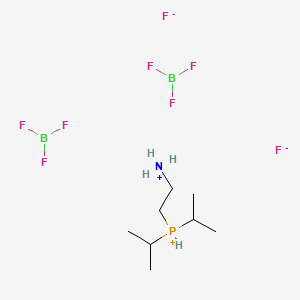
Ropinirole Methylene Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ropinirole Methylene Dimer, chemically known as 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one), is a dimeric degradant of Ropinirole. Ropinirole is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The dimeric form is formed through the reaction of Ropinirole with formaldehyde, resulting in a methylene bridge connecting two Ropinirole molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole Methylene Dimer involves the reaction of Ropinirole with formaldehyde under alkaline conditions. Specifically, Ropinirole hydrochloride is dissolved in methanol, and triethylamine and formaldehyde solution are added. The reaction mixture is then subjected to forced degradation to form the dimeric compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the dimeric product.
Análisis De Reacciones Químicas
Types of Reactions
Ropinirole Methylene Dimer primarily undergoes dimerization reactions. The formation of the dimer involves a substitution reaction where formaldehyde acts as a bridging agent between two Ropinirole molecules .
Common Reagents and Conditions
Reagents: Ropinirole hydrochloride, formaldehyde, triethylamine.
Conditions: Alkaline conditions, typically achieved by adding triethylamine, and methanol as the solvent
Major Products
The major product of the reaction is the methylene-bridged dimeric compound, 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one) .
Aplicaciones Científicas De Investigación
Ropinirole Methylene Dimer has been studied primarily in the context of pharmaceutical research. It is considered an impurity or degradant in Ropinirole formulations, and its formation and stability are critical for ensuring the efficacy and safety of Ropinirole-based medications . Research has focused on understanding the formation mechanisms, stability, and potential impacts of this dimeric compound on drug formulations.
Mecanismo De Acción
The mechanism of action of Ropinirole Methylene Dimer is related to its parent compound, Ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting D2 receptors in the brain. The dimeric form is believed to interact similarly with dopamine receptors, although its exact pharmacological effects and potency may differ due to its altered structure .
Comparación Con Compuestos Similares
Similar Compounds
Ropinirole: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another non-ergoline dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and Restless Legs Syndrome.
Uniqueness
Ropinirole Methylene Dimer is unique due to its formation as a degradant in Ropinirole formulations. Its dimeric structure, formed through a methylene bridge, distinguishes it from other dopamine agonists and their impurities .
Propiedades
Fórmula molecular |
C33H48N4O2 |
|---|---|
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
7-[2-(dipropylamino)ethyl]-3-[[7-[2-(dipropylamino)ethyl]-2-oxo-1,3-dihydroindol-3-yl]methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C33H48N4O2/c1-5-17-36(18-6-2)21-15-24-11-9-13-26-28(32(38)34-30(24)26)23-29-27-14-10-12-25(31(27)35-33(29)39)16-22-37(19-7-3)20-8-4/h9-14,28-29H,5-8,15-23H2,1-4H3,(H,34,38)(H,35,39) |
Clave InChI |
YESSWCDVQQLETA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC1=C2C(=CC=C1)C(C(=O)N2)CC3C4=CC=CC(=C4NC3=O)CCN(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)

![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
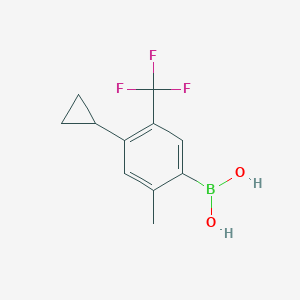
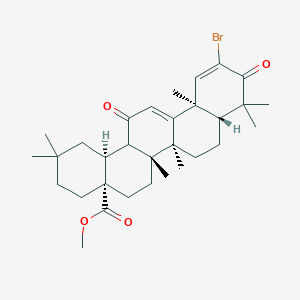
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
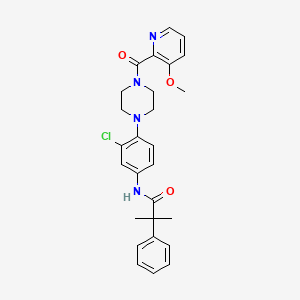
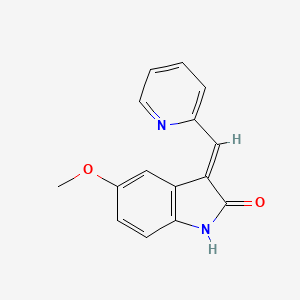
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
